molecular formula C10H15N3O2 B14354071 3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile CAS No. 90280-03-8

3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile

Cat. No.: B14354071
CAS No.: 90280-03-8
M. Wt: 209.24 g/mol
InChI Key: QFGSHVOSWVFSBC-UHFFFAOYSA-N
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Description

3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features an ethoxy group, a piperazine ring, and a nitrile group, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile typically involves the reaction of ethyl cyanoacetate with piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The nitrile group may also participate in binding interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-2-(piperidine-1-carbonyl)prop-2-enenitrile
  • 3-Ethoxy-2-(morpholine-1-carbonyl)prop-2-enenitrile
  • 3-Ethoxy-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Uniqueness

3-Ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different ring structures, this compound may exhibit different reactivity and pharmacological profiles, making it valuable for specific research and industrial applications.

Properties

CAS No.

90280-03-8

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

3-ethoxy-2-(piperazine-1-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C10H15N3O2/c1-2-15-8-9(7-11)10(14)13-5-3-12-4-6-13/h8,12H,2-6H2,1H3

InChI Key

QFGSHVOSWVFSBC-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C#N)C(=O)N1CCNCC1

Origin of Product

United States

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